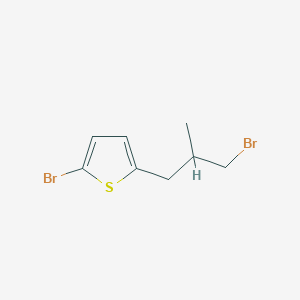

2-Bromo-5-(3-bromo-2-methylpropyl)thiophene

Description

Properties

Molecular Formula |

C8H10Br2S |

|---|---|

Molecular Weight |

298.04 g/mol |

IUPAC Name |

2-bromo-5-(3-bromo-2-methylpropyl)thiophene |

InChI |

InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

DLQPQGYRFBYYHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(S1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from thiophene or brominated thiophene derivatives, leveraging regioselective bromination and subsequent functionalization of the alkyl side chain.

Regioselective Bromination of Thiophene Core

- Method: Bromination of thiophene or substituted thiophenes using bromine (Br2) in solvents such as chloroform under controlled temperature to obtain 2,5-dibromothiophene or tribrominated intermediates.

- Example: 2,3,5-tribromothiophene is prepared by reacting thiophene with excess bromine in chloroform at ice-cold conditions, followed by warming and purification, yielding 75% product.

Lithiation and Functional Group Introduction

- Lithium-Bromine Exchange: n-Butyllithium (n-BuLi) is used at low temperatures (e.g., −78 °C to −100 °C) to selectively replace bromine atoms with lithium, enabling subsequent electrophilic trapping.

- Electrophilic Trapping: The lithiated intermediate is reacted with electrophiles such as methyl chloroformate or aldehydes (e.g., DMF) to introduce formyl or ester groups at specific positions.

- Example: 2,5-dibromothiophene is lithiated and reacted with methyl chloroformate to give 2-methyl formate-5-bromothiophene, a key intermediate in related syntheses.

Alkyl Side Chain Introduction and Bromination

- Alkylation: The alkyl side chain (3-bromo-2-methylpropyl) can be introduced via nucleophilic substitution or coupling reactions involving protected intermediates.

- Regioselective Bromination of Side Chain: The bromine atom on the propyl side chain is introduced by selective bromination of the alkyl substituent after its attachment to the thiophene ring.

- Example: In one approach, 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene is synthesized by selective lithium-bromine exchange and alkylation with n-propyl bromide, followed by bromination of the propyl side chain.

Coupling Reactions and Catalysis

- Palladium-Catalyzed Coupling: Suzuki or related cross-coupling reactions using palladium catalysts (e.g., ferrocene palladium chloride) allow the formation of C-C bonds between thiophene derivatives and boronic acid esters.

- Example: 2-methyl formate-5-bromo thiophene undergoes coupling with boronic acid pinacol esters in the presence of potassium acetate and palladium catalyst at 60–80 °C to yield boronic acid ester derivatives.

Reduction and Protection/Deprotection Steps

- Reduction: Ketone intermediates can be reduced to the corresponding alkyl derivatives using reducing agents such as sodium borohydride or triethylsilane in the presence of boron trifluoride etherate.

- Protection: Hydroxyl groups on intermediates may be protected using trityl chloride and DBU to facilitate selective reactions.

- Example: 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone is reduced to the corresponding benzyl derivative using triethylsilane and boron trifluoride etherate with 70% yield.

Representative Synthetic Route Summary

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups using palladium or nickel catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used.

Major Products:

Substitution Reactions: Products include thiophene derivatives with various substituents replacing the bromine atoms.

Coupling Reactions: Products include more complex thiophene-based structures with extended conjugation.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Intermediates:

- 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is used as an intermediate in synthesizing antiviral pharmaceuticals. Its structure allows interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or activating enzymatic activity.

- Agrochemicals:

- While specific applications in agrochemicals are not detailed in the provided context, the general use of thiophene derivatives and halogenated compounds in this field suggests potential applications in synthesizing pesticides, herbicides, or fungicides.

- Materials Science:

- This compound is valuable in materials science due to its unique electronic, optical, and redox properties. It can participate in electron transfer processes, making it suitable for organic electronics. The conjugated system allows efficient charge transport, which is essential for semiconducting materials.

Several compounds share structural similarities with 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene, including:

- 3-(3-Bromo-2-methylpropyl)thiophene

- 2-(3-Bromo-2-methylpropyl)thiophene

- 2-Bromo-5-(3-bromopropyl)thiophene

- 2-Bromo-5-methyl-thiophene

These compounds also serve as intermediates in synthesizing pharmaceuticals and materials.

The biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is linked to its potential as an intermediate in synthesizing pharmaceutical compounds. Its structure allows for interactions with molecular targets, including enzymes and receptors. The reactivity of this compound allows it to participate in electron transfer processes, which is essential for applications in organic electronics. It can be functionalized to create complex molecules that interact with specific biological targets, enhancing its therapeutic potential.

Handling and Storage

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes due to the presence of bromine atoms. These atoms can stabilize charge distributions and facilitate interactions with molecular targets, such as enzymes or receptors in biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) 2-Bromo-5-aryl-3-hexylthiophenes

Compounds such as 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene (2g) and 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene (2e) () highlight the impact of substituent electronics:

- Electron-withdrawing groups (EWGs) : The 3-chloro-4-fluorophenyl group in 2g enhances hemolytic (86.2% lysis) and biofilm inhibition (78.3%) activities due to increased electrophilicity, facilitating interactions with biological targets .

- Electron-donating groups (EDGs): The target compound’s 3-bromo-2-methylpropyl substituent is weakly electron-donating, which may reduce bioactivity compared to 2g but improve solubility in nonpolar solvents.

(b) Alkyl-Substituted Thiophenes

- 2-Bromo-5-(2-ethylhexyl)thiophene (): The longer alkyl chain increases lipophilicity (logP ~5.2 predicted), making it suitable for material science (e.g., conductive polymers).

- 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene (): The sulfonyl group is strongly electron-withdrawing, reducing the thiophene ring’s electron density (HOMO ~-9.2 eV predicted) compared to the target compound’s alkyl-bromo group (HOMO ~-8.5 eV estimated) .

(c) Bromination Patterns

Thiophenes preferentially undergo electrophilic bromination at C-2 and C-5 (). The target compound’s bromine at C-2 aligns with this trend, while the additional bromine on the alkyl chain offers unique reactivity for further functionalization .

Physicochemical Properties

| Property | Target Compound | 2-Bromo-5-(2-ethylhexyl)thiophene | 2g (3-chloro-4-fluorophenyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~293.1 (C₈H₁₁Br₂S) | 289.2 (C₁₂H₂₀BrS) | 377.7 (C₁₆H₁₈BrClFS) |

| Predicted logP | ~3.8 | ~5.2 | ~4.9 |

| Solubility | Low in water, moderate in DMSO | Very low in water | Low in water |

The target compound’s lower molecular weight and logP compared to 2g suggest better aqueous miscibility, advantageous for solution-phase reactions .

Biological Activity

2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a halogenated derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound exhibits unique electronic and optical properties, making it valuable in various applications, particularly in pharmaceuticals and materials science. The presence of bromine atoms enhances its reactivity, allowing it to interact with biological targets, including enzymes and receptors.

The compound's structure allows for significant reactivity due to the presence of two bromine substituents and a branched alkyl chain. This configuration not only increases its potential for functionalization but also enhances its biological activity. The following table summarizes key structural features and their implications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene | Two bromine atoms, branched alkyl chain | Potential enzyme interaction and inhibition |

| 2-Bromo-3-methylthiophene | Single bromine atom, methyl group | Lower reactivity compared to the target compound |

| 3-Bromothiophene | One bromine atom | Limited functional diversity |

| 3,3'-Bithiophene | Dimeric form with bromine atoms | Larger structure but less reactive |

Biological Activity

The biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is primarily associated with its potential as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to form covalent bonds with nucleophilic sites on proteins can lead to either inhibition or activation of enzymatic activity. This property is crucial for drug design and development.

Research indicates that the compound may interact with various molecular targets through the following mechanisms:

- Enzyme Inhibition : The bromine atoms can react with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their function and contributing to therapeutic effects.

- Electron Transfer Processes : Its unique electronic properties allow it to participate in electron transfer processes essential for organic electronics applications.

Case Studies

Several studies have explored the biological activities of thiophene derivatives, including those related to 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene:

- Antimicrobial Activity : A study demonstrated that thiophene derivatives possess significant antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

- Anti-inflammatory Effects : Research has shown that certain thiophenes exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

- Antitumor Activity : Some studies suggest that thiophene derivatives can act as precursors for anticancer agents, highlighting their potential in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.